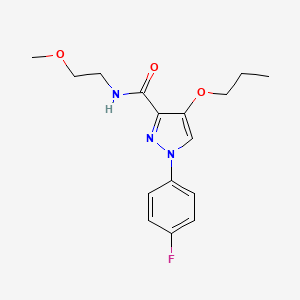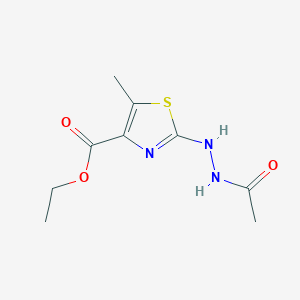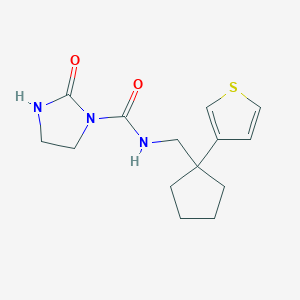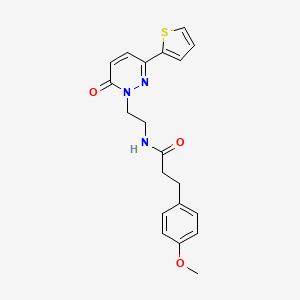![molecular formula C18H11ClFN5O2 B2760556 6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione CAS No. 1119392-00-5](/img/structure/B2760556.png)
6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione is a complex organic compound that belongs to the class of diazaquinazolines This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, an imino group, and a diazaquinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 6-chloro-2-fluoroaniline with isocyanates to form the corresponding urea derivative . This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final diazaquinazoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
- 2-Chloro-6-fluorophenethylamine
Uniqueness
Compared to similar compounds, 6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione stands out due to its unique diazaquinazoline core and the presence of both chloro and fluoro substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
4-amino-6-(2-chloro-6-fluorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-10-7-4-8-11(20)12(10)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)9-5-2-1-3-6-9/h1-8H,21H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXDGVNTGMUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=CC=C4Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2760479.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-fluorobenzamide](/img/structure/B2760483.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)
![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2760487.png)


![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
